molecular formula C20H25N3O4S B2476734 1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone CAS No. 878054-19-4

1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone

Cat. No.: B2476734
CAS No.: 878054-19-4
M. Wt: 403.5
InChI Key: UYWPZMSIIKUCDG-UHFFFAOYSA-N
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Description

1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone is a complex organic compound with a unique structure that includes morpholine and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Morpholine Group: This step involves the reaction of the indole derivative with morpholine in the presence of a suitable catalyst.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and indole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone can be compared with other similar compounds, such as:

    2-chloro-1-morpholinoethan-1-one: Similar in structure but lacks the indole moiety.

    4-(2-chloroacetyl)morpholine: Similar in structure but lacks the thioether linkage.

    N-(chloroacetyl)morpholine: Similar in structure but lacks the indole and thioether moieties.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-morpholin-4-yl-2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c24-19(21-5-9-26-10-6-21)14-23-13-18(16-3-1-2-4-17(16)23)28-15-20(25)22-7-11-27-12-8-22/h1-4,13H,5-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWPZMSIIKUCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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